molecular formula C17H27N3O3S B2998078 Isobutyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946237-21-4

Isobutyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2998078
M. Wt: 353.48
InChI Key: CZPFQGVWZXOTOS-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. They are often used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group (NHCOO), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and an isobutyl group (a four-carbon branch). The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis under both acidic and basic conditions, reverting back to the parent alcohol and releasing carbon dioxide .

Scientific Research Applications

Discovery of Potent Dual EP2 and EP3 Agonists

Compounds structurally related to Isobutyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate were identified as potent dual EP2 and EP3 agonists with selectivity against the EP1 and EP4 subtypes. These compounds demonstrated highly potent dual EP2 and EP3 agonist activity with EC50 values of 10nM or less, possessing unique structural features distinct from natural prostaglandins (Kinoshita et al., 2016).

Synthesis and Pharmacological Evaluation of Thiadiazoles

A series of novel substituted thiadiazoles were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds, through structure-based drug design, revealed their mechanism of action and specificity against COX-2 enzyme, indicating their potential as therapeutic agents for the treatment of pain and inflammation (Shkair et al., 2016).

properties

IUPAC Name

2-methylpropyl N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-12(2)10-23-17(22)20-16-19-14(11-24-16)8-15(21)18-9-13-6-4-3-5-7-13/h11-13H,3-10H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPFQGVWZXOTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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